![molecular formula C5H5O4- B1240549 (S)-alpha-hydroxyglutarate-gamma-lactone](/img/structure/B1240549.png)
(S)-alpha-hydroxyglutarate-gamma-lactone
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Overview
Description
(S)-alpha-hydroxyglutarate-gamma-lactone is a monocarboxylic acid anion that is the conjugate base of (S)-alpha-hydroxyglutaric acid-gamma-lactone, obatined by deprotonation of the carboxy group. It derives from a (S)-2-hydroxyglutarate(2-). It is a conjugate base of a (S)-alpha-hydroxyglutaric acid-gamma-lactone.
Scientific Research Applications
Novel Metabolite Impacting Anti-Tumor Immune Response
(S)-alpha-hydroxyglutarate-gamma-lactone, as a chemically related metabolite of D-2-hydroxyglutarate, plays a role in cancer. It arises from lactonization of D-2-hydroxyglutarate, which is produced in isocitrate dehydrogenase-mutated tumors. This novel metabolite may impact the anti-tumor immune response, marking its significance in oncology research (Berger et al., 2021).
Enzymatic Synthesis in Bioorganic Chemistry
Enzymatic synthesis involving gamma-lactones, similar to (S)-alpha-hydroxyglutarate-gamma-lactone, is prominent in bioorganic chemistry. The enzymatic conversion of racemic methyl gamma-hydroxypentanoate into gamma-methyl-gamma-butyrolactone is an example. This process demonstrates the ability of enzymes to differentiate between enantiomeric substrates, crucial for pharmaceutical and chemical industries (Lee, 1998).
Role in Tissue-Specific Metabolism
In the context of metabolomics and tissue-specific metabolism, lactate dehydrogenase C in mouse testis produces S-2-hydroxyglutarate, akin to (S)-alpha-hydroxyglutarate-gamma-lactone. This process indicates the role of such metabolites in differentiating biological processes across tissues and species, with implications for understanding metabolic diseases and cell differentiation (Teng et al., 2016).
Potential Role in Allergic Contact Dermatitis
Research on methylene lactone derivatives, closely related to (S)-alpha-hydroxyglutarate-gamma-lactone, shows their role in inducing allergic contact dermatitis. The stereospecific reactions of these lactones provide insights into the molecular mechanisms underlying allergic responses, contributing to the field of dermatology and allergy (Mattes et al., 1987).
properties
Product Name |
(S)-alpha-hydroxyglutarate-gamma-lactone |
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Molecular Formula |
C5H5O4- |
Molecular Weight |
129.09 g/mol |
IUPAC Name |
(2S)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/p-1/t3-/m0/s1 |
InChI Key |
QVADRSWDTZDDGR-VKHMYHEASA-M |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)[O-] |
SMILES |
C1CC(=O)OC1C(=O)[O-] |
Canonical SMILES |
C1CC(=O)OC1C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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